![molecular formula C16H28OSi B12631510 7-[Tri(propan-2-yl)silyl]hepta-4,6-diyn-3-ol CAS No. 920282-78-6](/img/structure/B12631510.png)
7-[Tri(propan-2-yl)silyl]hepta-4,6-diyn-3-ol
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Overview
Description
7-[Tri(propan-2-yl)silyl]hepta-4,6-diyn-3-ol is a chemical compound known for its unique structure and properties It is characterized by the presence of a silyl group attached to a hepta-4,6-diyn-3-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[Tri(propan-2-yl)silyl]hepta-4,6-diyn-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as heptadiyne and tri(propan-2-yl)silane.
Reaction Conditions: The reaction is usually carried out under an inert atmosphere to prevent oxidation. Common solvents used include tetrahydrofuran (THF) or dichloromethane (DCM).
Catalysts: Catalysts such as palladium or copper may be employed to facilitate the coupling reactions.
Purification: The final product is purified using techniques like column chromatography or recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
7-[Tri(propan-2-yl)silyl]hepta-4,6-diyn-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated alcohols.
Scientific Research Applications
Applications in Organic Synthesis
Building Block for Complex Molecules
7-[Tri(propan-2-yl)silyl]hepta-4,6-diyn-3-ol serves as a versatile intermediate in the synthesis of more complex organic compounds. Its alkyne functionalities allow for various coupling reactions, making it valuable in constructing larger molecular frameworks.
Reactivity Studies
Research has shown that this compound can undergo oxidation to form ketones or aldehydes, reduction to saturated derivatives, and substitution reactions where the silyl group can be replaced with other functional groups. These properties make it a useful reagent for chemists looking to explore new synthetic pathways.
Applications in Materials Science
Advanced Materials Production
Due to its unique structural features, this compound is being investigated for applications in the development of advanced materials. Its reactivity can lead to new polymers or coatings with desirable properties such as thermal stability and enhanced mechanical strength.
Application Area | Description | Potential Benefits |
---|---|---|
Organic Synthesis | Intermediate for complex molecules | Versatile building block |
Materials Science | Production of advanced polymers | Enhanced stability and strength |
Biological Research | Studying interactions in biological systems | Potential therapeutic applications |
Biological Research Applications
Potential Therapeutic Uses
While specific biological activity data for this compound is limited, compounds with similar structures have shown promise in medicinal chemistry. For instance, alkynylcarbinols are known to exhibit cytotoxic properties against cancer cells through mechanisms involving bioactivation by enzymes such as Short-chain Dehydrogenase/Reductase (SDR) . This suggests that this compound could be explored further for its potential as a therapeutic agent.
Case Studies
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Cytotoxicity Studies
Research into alkynylcarbinols has demonstrated their ability to induce apoptosis in cancer cells. A study found that certain derivatives exhibited significant cytotoxicity mediated by specific enzymes, indicating that similar compounds could be developed into targeted therapies . -
Reactivity with Biological Systems
Investigations into the interactions of silyl-containing compounds with biological systems have revealed insights into their potential antimicrobial and anti-inflammatory activities. The presence of multiple alkyne groups may enhance these interactions, suggesting avenues for further research .
Mechanism of Action
The mechanism by which 7-[Tri(propan-2-yl)silyl]hepta-4,6-diyn-3-ol exerts its effects involves interactions with molecular targets and pathways. The silyl group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The hydroxyl group can form hydrogen bonds, influencing the compound’s solubility and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
7-[Tri(methyl)silyl]hepta-4,6-diyn-3-ol: Similar structure but with methyl groups instead of propan-2-yl groups.
7-[Tri(ethyl)silyl]hepta-4,6-diyn-3-ol: Similar structure but with ethyl groups instead of propan-2-yl groups.
7-[Tri(phenyl)silyl]hepta-4,6-diyn-3-ol: Similar structure but with phenyl groups instead of propan-2-yl groups.
Uniqueness
The uniqueness of 7-[Tri(propan-2-yl)silyl]hepta-4,6-diyn-3-ol lies in its specific silyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in certain chemical reactions and applications where other similar compounds may not perform as effectively.
Biological Activity
7-[Tri(propan-2-yl)silyl]hepta-4,6-diyn-3-ol is an organosilicon compound notable for its unique structural features, including a hepta-4,6-diyn-3-ol backbone and a tri(propan-2-yl)silyl group. This compound has garnered interest in various fields, particularly organic synthesis and materials science, due to its reactive alkyne functional groups and the stabilizing effects of the silyl group. Despite limited direct studies on its biological activity, compounds with similar structures often exhibit significant biological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. The general synthetic route includes:
- Starting Materials : Heptadiyne and tri(propan-2-yl)silane.
- Reaction Conditions : Conducted under inert atmospheres using solvents like tetrahydrofuran (THF) or dichloromethane (DCM).
- Catalysts : Palladium or copper catalysts may be employed to facilitate coupling reactions.
- Purification : Techniques such as column chromatography or recrystallization are used for purification.
Biological Activity Insights
While specific biological activity data for this compound is scarce, insights can be drawn from related compounds:
Antimicrobial and Anti-inflammatory Properties
Silyl-containing compounds have been studied for their potential antimicrobial and anti-inflammatory activities. For instance:
- Compounds with similar structural motifs have shown promising results in inhibiting bacterial growth and reducing inflammation markers in various assays.
Interaction Studies
Research involving hydroelementation reactions indicates that this compound interacts with boranes under controlled conditions, suggesting potential applications in medicinal chemistry.
Table 1: Comparison of Biological Activities of Related Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
1-Octyne | Linear alkyne | Limited biological activity |
Triisopropylsilylacetylene | Acetylene derivative with triisopropylsilyl group | Moderate antimicrobial properties |
7-[Trimethylsilyl]hepta-4,6-diyn-3-ol | Similar backbone but different silyl group | Potential anti-inflammatory activity |
This compound | Unique steric properties | Anticipated antimicrobial effects |
The biological activity of this compound may involve several mechanisms:
- Stability Enhancement : The silyl group enhances the compound's stability, allowing it to interact more effectively with biological targets.
- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds that influence solubility and interaction with biomolecules.
Properties
CAS No. |
920282-78-6 |
---|---|
Molecular Formula |
C16H28OSi |
Molecular Weight |
264.48 g/mol |
IUPAC Name |
7-tri(propan-2-yl)silylhepta-4,6-diyn-3-ol |
InChI |
InChI=1S/C16H28OSi/c1-8-16(17)11-9-10-12-18(13(2)3,14(4)5)15(6)7/h13-17H,8H2,1-7H3 |
InChI Key |
JESUERXMPHTMDP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C#CC#C[Si](C(C)C)(C(C)C)C(C)C)O |
Origin of Product |
United States |
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